
Clindamycin 3-Phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clindamycin 3-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of bacterial infections. This compound itself is inactive but is rapidly hydrolyzed in the body to release the active clindamycin, which exerts its antibacterial effects. It is particularly effective against anaerobic bacteria and certain gram-positive bacteria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Clindamycin 3-Phosphate typically involves the phosphorylation of clindamycin. One common method includes the use of phosphorus oxychloride as a phosphatiding agent and 1,2,4-triazole as an acid-binding agent. The reaction proceeds through the formation of an intermediate, isopropylidene clindamycin phosphate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: Clindamycin 3-Phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound is hydrolyzed in the body to release active clindamycin.
Oxidation: this compound can be oxidized by agents such as chromium(VI) in aqueous sulfuric acid.
Substitution: The phosphate group can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Chromium(VI) in sulfuric acid.
Substitution: Various nucleophiles under controlled conditions.
Major Products:
Hydrolysis: Clindamycin.
Oxidation: Oxidized derivatives of clindamycin.
Substitution: Various clindamycin derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Clindamycin 3-Phosphate has a wide range of applications in scientific research:
Mecanismo De Acción
Clindamycin 3-Phosphate itself is inactive but is rapidly hydrolyzed in the body to release active clindamycin. Clindamycin works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by interfering with the transpeptidation reaction. This disruption of protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of the bacteria .
Comparación Con Compuestos Similares
Clindamycin Hydrochloride: Another derivative of clindamycin, used primarily for oral administration.
Lincomycin: The parent compound from which clindamycin is derived.
Comparison:
Clindamycin Hydrochloride: Both Clindamycin 3-Phosphate and Clindamycin Hydrochloride are prodrugs of clindamycin.
This compound stands out due to its specific use in intravenous and intramuscular formulations, providing a rapid release of active clindamycin in the body, making it highly effective for severe infections.
Actividad Biológica
Clindamycin 3-phosphate is an important prodrug form of clindamycin, a lincosamide antibiotic primarily used for treating infections caused by anaerobic bacteria and certain gram-positive organisms. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical applications, supported by data tables and case studies.
Overview of this compound
This compound is converted to the active form, clindamycin, in the body. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit of the bacterial ribosome. This action disrupts peptide bond formation, leading to bacteriostatic or bactericidal effects depending on the concentration and type of organism involved .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and elimination:
- Absorption : Clindamycin phosphate is well absorbed after intramuscular or intravenous administration. Peak serum concentrations are reached within 1-3 hours post-injection .
- Distribution : The drug exhibits wide tissue distribution but achieves limited concentrations in the cerebrospinal fluid .
- Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP3A5) to form inactive metabolites .
- Elimination : The elimination half-life of active clindamycin is approximately 2.5 to 4 hours depending on age and renal function .
Table 1: Pharmacokinetic Parameters of Clindamycin
Parameter | Value |
---|---|
Peak Concentration (IM) | 1 hour (pediatric), 3 hours (adult) |
Half-Life (Active Clindamycin) | 2.5 - 4 hours |
Bioavailability | High |
Metabolism | Hepatic (CYP3A4) |
Excretion | Urine (10% active) |
Clindamycin acts by binding to the 23S rRNA component of the 50S ribosomal subunit, inhibiting protein synthesis. This mechanism is similar to that of macrolides and streptogramins, leading to potential cross-resistance among these classes . The drug's three-dimensional structure mimics tRNA molecules, facilitating its binding and subsequent inhibition of peptide chain elongation during translation .
Clinical Efficacy
Clindamycin phosphate has been extensively studied for various clinical applications:
- Bone and Joint Infections : A retrospective study involving continuous intravenous clindamycin therapy for bone and joint infections showed a cure rate of 92% among patients treated for a median duration of 40 days with an average daily dose of 2,400 mg .
Case Study: Continuous Intravenous Clindamycin Therapy
- Patient Cohort : 70 patients with bone and joint infections.
- Outcomes :
- Cured: 49 patients (92%)
- Relapse: 1 patient
- Reinfections: 3 patients
- Adverse events: Minimal (three moderate-grade events)
Topical Applications
Clindamycin phosphate is also utilized in dermatology, particularly for acne treatment. A randomized controlled trial compared topical clindamycin phosphate with oral tetracycline in treating moderate acne:
- Study Design : Double-blind trial with 60 participants aged 12-30.
- Results : Both treatments significantly reduced pustules and papules without major side effects. Clindamycin phosphate was deemed a safe alternative to tetracycline .
Table 2: Efficacy Comparison in Acne Treatment
Treatment Method | Reduction in Lesions (%) | Side Effects |
---|---|---|
Topical Clindamycin Phosphate | Significant | None reported |
Oral Tetracycline | Significant | None reported |
Propiedades
Número CAS |
28708-34-1 |
---|---|
Fórmula molecular |
C18H34ClN2O8PS |
Peso molecular |
505.0 g/mol |
Nombre IUPAC |
[2-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
Clave InChI |
ZMGZEXFHZBYORP-UHFFFAOYSA-N |
SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
SMILES isomérico |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl |
SMILES canónico |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate |
Origen del producto |
United States |
Q1: How does clindamycin 3-phosphate differ from clindamycin in terms of biological activity?
A1: Research indicates that this compound exhibits significantly lower in vitro activity against clindamycin-sensitive organisms compared to clindamycin itself. [, ] This suggests that the addition of the phosphate group at the 3' position of clindamycin significantly alters its interaction with its bacterial target, likely affecting its ability to inhibit bacterial protein synthesis. Interestingly, treatment of this compound with alkaline phosphatase restores its biological activity, confirming that the phosphate group is key to this change in activity. [, ]
Q2: What makes this compound interesting from a metabolic standpoint?
A2: this compound is produced by the bacterium Streptomyces coelicolor Müller when exposed to clindamycin. [, ] This biotransformation process involves the phosphorylation of clindamycin, specifically at the 3' hydroxyl group. Researchers have identified that this reaction, carried out by S. coelicolor lysates, requires a ribonucleoside triphosphate and Mg2+ as cofactors. [] This suggests a specific enzymatic pathway is involved in this transformation, highlighting the bacterium's ability to modify and potentially inactivate clindamycin.
Q3: Have there been any studies comparing this compound to other clindamycin phosphate esters?
A3: Yes, studies have compared this compound to clindamycin 2-phosphate, the latter being clinically evaluated as an injectable form of clindamycin. [] In vitro enzymatic studies revealed significant differences in the hydrolysis kinetics between the two esters. This compound was hydrolyzed at a much slower rate and to a lesser extent than clindamycin 2-phosphate. Furthermore, in vivo studies in rats showed lower blood levels for this compound compared to clindamycin 2-phosphate, potentially linked to the slower hydrolysis rate of the former. [] These findings highlight the impact of phosphate position on the pharmacokinetic properties of clindamycin phosphate esters.
Q4: Can this compound be separated from other related compounds?
A4: Yes, researchers have successfully separated this compound from other closely related compounds, including clindamycin 2-phosphate, clindamycin 4-phosphate, clindamycin B 2-phosphate, and lincomycin 2-phosphate. This separation was achieved using liquid chromatography on triethylaminoethyl cellulose with UV detection at 254 nm. [] This method allows for the specific quantification of this compound, even though it has a low molar absorptivity at the detection wavelength.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.